molecular formula C6H9ClN4O2 B1219730 6-(2-氨基乙基)氨基-5-氯尿嘧啶 CAS No. 399550-08-4

6-(2-氨基乙基)氨基-5-氯尿嘧啶

货号: B1219730
CAS 编号: 399550-08-4
分子量: 204.61 g/mol
InChI 键: UBIZYYDQUSJYIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2-Aminoethyl)amino-5-chlorouracil, also known as 6-(2-Aminoethyl)amino-5-chlorouracil, is a useful research compound. Its molecular formula is C6H9ClN4O2 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-Aminoethyl)amino-5-chlorouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 722590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2-Aminoethyl)amino-5-chlorouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Aminoethyl)amino-5-chlorouracil including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

6-(2-氨基乙基)氨基-5-氯尿嘧啶已被确定为一种新型的小分子抑制剂,它可以抑制胸腺嘧啶磷酸化酶 (TP),在抗癌研究中显示出可喜的结果 。TP 在许多人类癌症中过表达,与微血管密度增加和肿瘤生长侵袭性增加有关。通过抑制 TP,该化合物表现出抗血管生成和抗肿瘤活性,有可能增强靶向血管内皮生长因子 (VEGF) 通路的药物的临床疗效。

抗血管生成治疗

该化合物减少肿瘤中微血管密度的能力突出了其在抗血管生成治疗中的作用 。它已在人类癌症异种移植模型中进行过测试,口服给药导致肿瘤生长显着减少。这表明它有可能与其他血管生成抑制剂联合使用,以增强治疗效果。

药理增强剂

在药理学中,6-(2-氨基乙基)氨基-5-氯尿嘧啶可用于增强其他药物的有效性,特别是那些靶向癌症治疗中血管生成途径的药物 。它作为 TP 抑制剂的作用在耐药机制中至关重要,使其成为开发更有效抗癌疗法的宝贵资产。

分子生物学研究

该化合物对内皮细胞迁移和血管生成的影响使其成为分子生物学研究中的宝贵工具 。它可用于研究血管生成的分子机制以及 TP 在癌症进展和转移中的作用。

化学合成

6-(2-氨基乙基)氨基-5-氯尿嘧啶是化学合成中重要的分子,它为开发具有潜在治疗应用的新型化合物提供了见解 。它的结构和活性可以激发合成具有改善药理学特性的新分子。

分析化学

在分析化学中,该化合物可用作开发测定 TP 活性或筛选 TP 抑制剂的测定方法中的标准品或参考物质 。它对 TP 的特异性抑制使其成为专注于癌症研究和药物开发的分析方法的有用化合物。

未来方向

The studies show antitumor activity for a drug targeting TP and suggest that inhibitors of TP could be used to augment the clinical efficacy of drugs targeting the Vascular Endothelial Growth Factor (VEGF) pathway . This suggests potential future directions for the use of AEAC in cancer treatment.

生化分析

Biochemical Properties

6-(2-Aminoethyl)amino-5-chlorouracil functions as a potent and specific inhibitor of thymidine phosphorylase. Thymidine phosphorylase is identical to platelet-derived endothelial cell growth factor, which is overexpressed in many human cancers and is associated with increased microvessel density and tumor aggressiveness . The compound inhibits the catalytic activity of thymidine phosphorylase, thereby blocking its proangiogenic actions. It does not affect related enzymes such as uridine phosphorylase and purine nucleoside phosphorylase at concentrations up to 1 mmol/L .

Cellular Effects

6-(2-Aminoethyl)amino-5-chlorouracil has been shown to reduce the growth of various cancer cell lines, including A549 non-small cell lung cancer and PANC-1 pancreatic cancer . The compound reduces microvessel density in tumors, indicating its antiangiogenic action. It also blocks thymidine phosphorylase-mediated endothelial cell migration in vitro . These effects suggest that 6-(2-Aminoethyl)amino-5-chlorouracil can disrupt tumor vasculature and inhibit tumor growth.

Molecular Mechanism

The molecular mechanism of 6-(2-Aminoethyl)amino-5-chlorouracil involves the inhibition of thymidine phosphorylase. By binding to the enzyme, the compound prevents the conversion of thymidine to thymine and 2-deoxyribose-1-phosphate, which are critical for angiogenesis . This inhibition leads to reduced endothelial cell migration and proliferation, thereby impairing the formation of new blood vessels that supply the tumor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Aminoethyl)amino-5-chlorouracil have been observed over time. The compound has shown stability and sustained activity in inhibiting tumor growth and angiogenesis in various cancer models . Long-term studies indicate that the compound maintains its efficacy without significant degradation, making it a promising candidate for further development .

Dosage Effects in Animal Models

In animal models, the effects of 6-(2-Aminoethyl)amino-5-chlorouracil vary with dosage. Oral administration of the compound has resulted in 40% to 50% reductions in tumor growth at effective doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

6-(2-Aminoethyl)amino-5-chlorouracil is involved in the metabolic pathways of thymidine. Thymidine phosphorylase catalyzes the conversion of thymidine to thymine and 2-deoxyribose-1-phosphate, and the inhibition of this enzyme by the compound disrupts this pathway . This disruption affects the metabolic flux and levels of metabolites involved in angiogenesis and tumor growth .

Transport and Distribution

The transport and distribution of 6-(2-Aminoethyl)amino-5-chlorouracil within cells and tissues involve interactions with transporters and binding proteins. The compound is distributed to tumor tissues where it exerts its inhibitory effects on thymidine phosphorylase . Its localization and accumulation in tumor tissues contribute to its therapeutic efficacy .

Subcellular Localization

6-(2-Aminoethyl)amino-5-chlorouracil is localized within the subcellular compartments where thymidine phosphorylase is active. This includes the cytoplasm and possibly the nucleus, where the enzyme catalyzes the conversion of thymidine . The compound’s targeting signals and post-translational modifications may direct it to these specific compartments, enhancing its inhibitory activity .

属性

IUPAC Name

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIZYYDQUSJYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=C(C(=O)NC(=O)N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328064
Record name 6-(2-Aminoethyl)amino-5-chlorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399550-08-4
Record name 6-(2-Aminoethyl)amino-5-chlorouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2-Aminoethyl)amino-5-chlorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(2-Aminoethyl)amino-5-chlorouracil
Reactant of Route 2
Reactant of Route 2
6-(2-Aminoethyl)amino-5-chlorouracil
Reactant of Route 3
Reactant of Route 3
6-(2-Aminoethyl)amino-5-chlorouracil
Reactant of Route 4
Reactant of Route 4
6-(2-Aminoethyl)amino-5-chlorouracil
Reactant of Route 5
Reactant of Route 5
6-(2-Aminoethyl)amino-5-chlorouracil
Reactant of Route 6
6-(2-Aminoethyl)amino-5-chlorouracil
Customer
Q & A

Q1: How does 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) exert its anti-angiogenic effects?

A: AEAC acts by inhibiting the catalytic activity of thymidine phosphorylase (TP). [] TP, besides its role in pyrimidine nucleoside metabolism, exhibits pro-angiogenic activity, promoting the formation of new blood vessels. This angiogenic activity of TP is dependent on its enzymatic function. By inhibiting TP, AEAC disrupts this process, leading to reduced microvessel density in tumors and ultimately hindering tumor growth. []

Q2: What evidence suggests that combining AEAC with other anti-angiogenic agents could be beneficial?

A: Research has shown that tumors often produce multiple pro-angiogenic factors, making it unlikely that targeting a single pathway will be sufficient for effective treatment. [] In studies using human cancer xenografts, AEAC demonstrated additive anti-tumor activity when combined with the VEGF-Trap, a soluble VEGF decoy receptor. [] This suggests that TP inhibitors like AEAC could potentially enhance the efficacy of existing anti-VEGF therapies by targeting a distinct angiogenic pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。